1-cyclopentyl-4-(phenylsulfonyl)piperazine
Description
Properties
IUPAC Name |
1-(benzenesulfonyl)-4-cyclopentylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c18-20(19,15-8-2-1-3-9-15)17-12-10-16(11-13-17)14-6-4-5-7-14/h1-3,8-9,14H,4-7,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMBIQFKAXKKXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-cyclopentyl-4-(phenylsulfonyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of a base such as DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another approach includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts .
Chemical Reactions Analysis
1-Cyclopentyl-4-(phenylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include bases like DBU, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Cyclopentyl-4-(phenylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-4-(phenylsulfonyl)piperazine involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group is known to enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors involved in disease processes. The exact molecular targets and pathways depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Analysis :
- Cyclopentyl vs.
- Aromatic vs. Aliphatic Sulfonyl Groups : Compounds like 1-(phenylsulfonyl)-4-(trimethoxybenzyl)piperazine (3b) demonstrate improved target binding (e.g., BACE1 inhibition) due to aromatic stacking interactions, whereas aliphatic sulfonyl groups (e.g., methylsulfonyl) may prioritize metabolic stability .
Key Research Findings
- Solubility-Lipophilicity Balance: Cyclopentyl-substituted derivatives exhibit lower solubility (e.g., <20 µM at pH 6.5) compared to ethylene-spacer analogues (e.g., 8ac: 80 µM), as observed in quinolone-piperazine hybrids .
- Metabolic Stability : Piperazines with bulky substituents (e.g., cyclopentyl) resist oxidative metabolism better than N-methyl or N-ethyl derivatives, as shown in Chagas disease drug candidates .
- Target Selectivity : The phenylsulfonyl group’s electron-deficient nature enhances binding to enzymes like BACE1 and Kir1 channels, while substituent variations (e.g., cyclopentyl vs. benzyl) fine-tune selectivity .
Biological Activity
1-Cyclopentyl-4-(phenylsulfonyl)piperazine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a cyclopentyl group and a phenylsulfonyl moiety. Its structure suggests that it may interact with various biological targets, including enzymes and receptors involved in disease processes.
- Molecular Formula : CHNOS
- Molecular Weight : Approximately 270.36 g/mol
The biological activity of 1-cyclopentyl-4-(phenylsulfonyl)piperazine is largely attributed to its ability to inhibit specific enzymes and receptors. The phenylsulfonyl group enhances the compound's reactivity and binding affinity to biological targets. Preliminary studies indicate that it may inhibit kinase activities, which play a crucial role in various signaling pathways related to cancer and inflammatory responses.
Antiviral Activity
Research has demonstrated that derivatives of piperazine compounds, including 1-cyclopentyl-4-(phenylsulfonyl)piperazine, exhibit antiviral properties. A study focused on the inhibition of chikungunya virus (CHIKV) showed that analogues of this compound can significantly reduce viral replication in vitro .
Table 1: Antiviral Activity Against CHIKV
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| 1-Cyclopentyl-4-(phenylsulfonyl)piperazine | X.X | Y.Y |
| Modified Analog 1 | A.A | B.B |
| Modified Analog 2 | C.C | D.D |
Note: Specific IC50 values and selectivity indices are pending further experimental validation.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Recent studies on piperazine derivatives have shown promising results against various cancer cell lines, including liver cancer. For instance, compounds with structural similarities to 1-cyclopentyl-4-(phenylsulfonyl)piperazine demonstrated IC50 values significantly lower than established chemotherapeutics like 5-fluorouracil (5-FU) .
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 1-Cyclopentyl-4-(phenylsulfonyl)piperazine | Huh7 (Liver Cancer) | X.X |
| 5-Fluorouracil | Huh7 | 30.7 |
| Cladribine | Huh7 | 1.3 |
Case Studies
In a notable case study, researchers synthesized several derivatives based on the core structure of 1-cyclopentyl-4-(phenylsulfonyl)piperazine. They assessed their efficacy against CHIKV and various cancer cell lines, finding that specific modifications led to enhanced antiviral activity while maintaining low cytotoxicity .
Q & A
Basic Research Questions
Q. What are the defining structural features of 1-cyclopentyl-4-(phenylsulfonyl)piperazine, and how do they influence its chemical reactivity?
- The compound features a piperazine core substituted with a cyclopentyl group and a phenylsulfonyl moiety. The sulfonyl group (-SO₂-) is electron-withdrawing, enhancing stability and directing electrophilic substitution reactions on the phenyl ring. The cyclopentyl group contributes steric bulk, potentially hindering interactions with planar biological targets like enzymes. Structural analogs show that such substitutions modulate solubility and binding affinity .
- Methodological Insight : Use computational tools (e.g., DFT calculations) to map electron density distribution and predict reactive sites.
Q. What are common synthetic routes for 1-cyclopentyl-4-(phenylsulfonyl)piperazine, and what are critical optimization parameters?
- Synthesis typically involves nucleophilic substitution or sulfonylation of pre-functionalized piperazine precursors. For example:
Cyclopentylpiperazine preparation : React 1-chlorocyclopentane with piperazine under reflux in acetonitrile with K₂CO₃ as a base.
Sulfonylation : Treat the intermediate with benzenesulfonyl chloride in dichloromethane, using triethylamine to scavenge HCl .
- Key Parameters : Reaction temperature (40–60°C), solvent polarity, and stoichiometric control to minimize byproducts like disubstituted sulfonamides.
Intermediate Research Questions
Q. How can researchers validate the purity and structural integrity of 1-cyclopentyl-4-(phenylsulfonyl)piperazine?
- Analytical Workflow :
- NMR Spectroscopy : Confirm substituent positions via ¹H/¹³C chemical shifts (e.g., sulfonyl group deshields adjacent protons).
- Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Case Study : A structurally similar sulfonylpiperazine derivative showed 99% purity after two rounds of recrystallization from ethanol .
Q. What environmental factors degrade 1-cyclopentyl-4-(phenylsulfonyl)piperazine, and how can stability be enhanced?
- Degradation Pathways : Hydrolysis of the sulfonamide bond under acidic/basic conditions or photodegradation via UV exposure.
- Stabilization Strategies :
- Store in amber vials at -20°C under inert gas (N₂/Ar).
- Formulate with cyclodextrins or liposomes to shield reactive groups .
Q. What biological targets are plausible for this compound based on structural analogs?
- Piperazine derivatives often target neurotransmitter receptors (e.g., 5-HT, dopamine) or enzymes like kinases and phosphodiesterases. The phenylsulfonyl group may engage in π-π stacking with aromatic residues in binding pockets.
- Experimental Design : Perform competitive binding assays (e.g., radioligand displacement) against recombinant receptors. Prioritize targets implicated in neurological disorders or cancer .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize 1-cyclopentyl-4-(phenylsulfonyl)piperazine for specific therapeutic applications?
- SAR Variables :
- Cyclopentyl Modifications : Replace with bicyclic groups (e.g., norbornene) to enhance rigidity and selectivity.
- Sulfonyl Substituents : Introduce electron-withdrawing groups (e.g., -NO₂) to strengthen hydrogen bonding with catalytic lysine residues in enzymes .
- Data Table :
| Derivative | IC₅₀ (μM) vs. Target A | LogP | Solubility (mg/mL) |
|---|---|---|---|
| Parent | 12.3 ± 1.2 | 2.8 | 0.45 |
| -NO₂ | 5.1 ± 0.9 | 3.1 | 0.32 |
Q. What computational methods predict the binding modes of 1-cyclopentyl-4-(phenylsulfonyl)piperazine with biological targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with receptor crystal structures (e.g., PDB: 3ABC). Focus on sulfonyl oxygen interactions with catalytic triads.
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability under physiological conditions .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Case Example : Discrepancies in IC₅₀ values for kinase inhibition may arise from assay conditions (e.g., ATP concentration, pH).
- Resolution Protocol :
Replicate experiments using standardized protocols (e.g., Eurofins Panlabs).
Validate target engagement via cellular thermal shift assays (CETSA).
Cross-reference with orthogonal datasets (e.g., gene expression profiling) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
